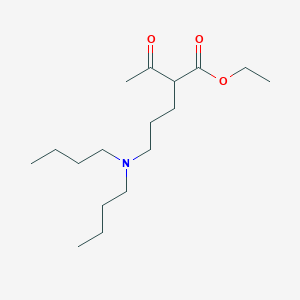![molecular formula C7H9AsO4S B14740164 [4-(Methylsulfonyl)phenyl]arsonous acid CAS No. 5433-71-6](/img/structure/B14740164.png)
[4-(Methylsulfonyl)phenyl]arsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methylsulfonyl)phenyl]arsonous acid: is an organoarsenic compound with the molecular formula C7H9AsO4S It is characterized by the presence of an arsonous acid group attached to a phenyl ring substituted with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methylsulfonyl)phenyl]arsonous acid typically involves the reaction of 4-(methylsulfonyl)phenylboronic acid with an arsenic-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Methylsulfonyl)phenyl]arsonous acid can undergo oxidation reactions to form corresponding arsonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form arsonous derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed:
Oxidation: Formation of arsonic acids.
Reduction: Formation of arsonous derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: [4-(Methylsulfonyl)phenyl]arsonous acid is used as a precursor in the synthesis of more complex organoarsenic compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for further investigation in drug development.
Medicine: The compound’s unique chemical structure allows it to be explored for therapeutic applications, particularly in the treatment of diseases caused by microbial infections. Its potential efficacy and safety profiles are subjects of ongoing research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism by which [4-(Methylsulfonyl)phenyl]arsonous acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth, making it a potential antimicrobial agent.
Comparaison Avec Des Composés Similaires
[4-(Methylsulfanyl)phenyl]acetic acid: Similar in structure but contains a sulfanyl group instead of a sulfonyl group.
[4-(Methylsulfonyl)phenyl]boronic acid: Contains a boronic acid group instead of an arsonous acid group.
Uniqueness: [4-(Methylsulfonyl)phenyl]arsonous acid is unique due to the presence of both the methylsulfonyl and arsonous acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in its similar compounds.
Propriétés
Numéro CAS |
5433-71-6 |
|---|---|
Formule moléculaire |
C7H9AsO4S |
Poids moléculaire |
264.13 g/mol |
Nom IUPAC |
(4-methylsulfonylphenyl)arsonous acid |
InChI |
InChI=1S/C7H9AsO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 |
Clé InChI |
ILRMBQJCINQTDA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)[As](O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
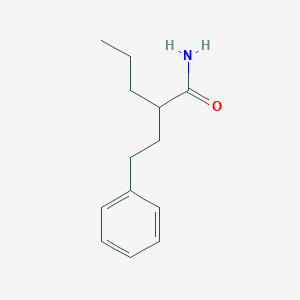
![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
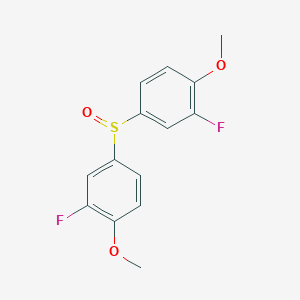
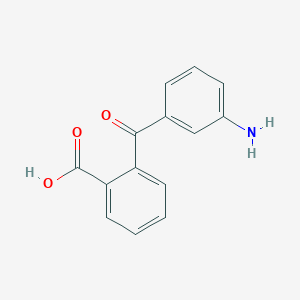

![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
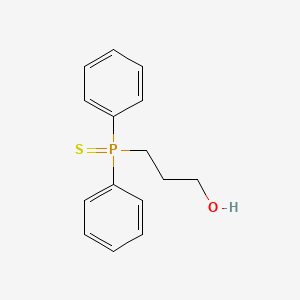
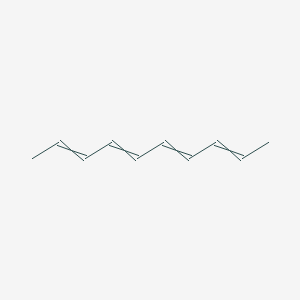


![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
